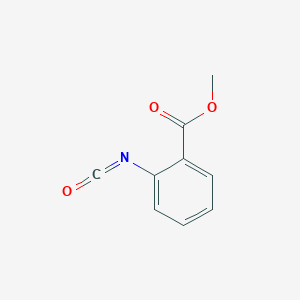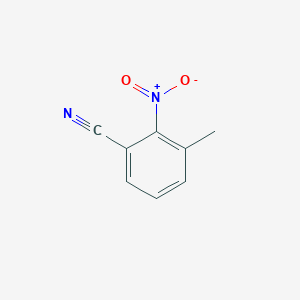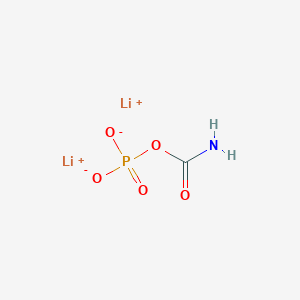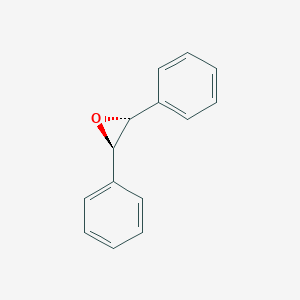
4,4'-di-tert-Butylbiphényle
Vue d'ensemble
Description
4,4’-Di-tert-butylbiphenyl is a chemical compound used in various applications. It is used in the production of homoallylic amine derivatives . It is also used in the preparation of lithium di-tert-butylbiphenylide, a radical anion, which is superior to sodium or lithium naphthalenides for metalation reactions .
Synthesis Analysis
The synthesis of 4,4’-di-tert-butylbiphenyl involves the Friedel-Crafts alkylation reaction. The alkyl group is inserted by reacting the aromatic substrate with an alkyl halide (e.g., tert-butyl chloride) while catalyzing with a strong Lewis acid (e.g., Ferric chloride) .Molecular Structure Analysis
The molecular structure of 4,4’-di-tert-butylbiphenyl can be represented by the formula C20H26 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4,4’-Di-tert-butylbiphenyl, along with lithium, catalyzes the reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers . It also catalyzes the reductive opening of N-phenylazetidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-di-tert-butylbiphenyl include a molecular weight of 266.42 g/mol . The compound has a melting point of 392 K .Applications De Recherche Scientifique
Génération de 1,2-di(lithiométhyl)benzène
“4,4'-di-tert-Butylbiphényle” est utilisé dans la génération de 1,2-di(lithiométhyl)benzène . Ce composé est un intermédiaire utile en synthèse organique, en particulier dans la préparation de composés biaryles.
Donneur d'électrons
Ce composé peut accepter des électrons du métal lithium pour donner un anion radicalaire . Cette propriété le rend utile dans diverses réactions chimiques où un donneur d'électrons est requis.
Conversion des halogénoalcanes en alkyllithiums
L'anion radicalaire formé par “this compound” est très efficace dans la conversion des halogénoalcanes en alkyllithiums
Mécanisme D'action
Target of Action
The primary target of 4,4’-di-tert-Butylbiphenyl is alkyl halides . Alkyl halides are a class of organic compounds that contain a halogen atom bonded to an alkyl group. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mode of Action
4,4’-di-tert-Butylbiphenyl interacts with its target by accepting electrons from lithium metal to form a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, a class of organolithium reagents. These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds.
Biochemical Pathways
The primary biochemical pathway affected by 4,4’-di-tert-Butylbiphenyl involves the conversion of alkyl halides to alkyllithiums . This conversion is a key step in many organic synthesis reactions, leading to the formation of new carbon-carbon bonds. The downstream effects include the production of a wide range of organic compounds, depending on the specific alkyl halide and reaction conditions used.
Result of Action
The primary molecular effect of 4,4’-di-tert-Butylbiphenyl’s action is the formation of a radical anion that can convert alkyl halides to alkyllithiums . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reaction conditions.
Action Environment
The action, efficacy, and stability of 4,4’-di-tert-Butylbiphenyl can be influenced by various environmental factors. For instance, the presence of lithium metal is necessary for the compound to form the radical anion that is central to its mode of action . Additionally, the reaction conditions, including temperature and solvent, can also impact the compound’s effectiveness and stability.
Orientations Futures
The future directions of 4,4’-di-tert-butylbiphenyl research could involve further exploration of its utility in organic synthesis . Its ability to accept electrons from Li metal to give a radical anion, which is highly effective in the conversion of alkyl halides to alkyllithiums, suggests potential applications in the field of organic chemistry .
Analyse Biochimique
Biochemical Properties
4,4’-di-tert-Butylbiphenyl is known to accept electrons from Lithium metal to give a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums .
Cellular Effects
Its ability to accept electrons and form a radical anion suggests that it may influence cellular redox processes .
Molecular Mechanism
The molecular mechanism of 4,4’-di-tert-Butylbiphenyl involves the acceptance of electrons from Lithium metal to form a radical anion . This radical anion can then participate in further reactions, such as the conversion of alkyl halides to alkyllithiums .
Temporal Effects in Laboratory Settings
4,4’-di-tert-Butylbiphenyl is known to slowly decompose at room temperature . This suggests that its effects in laboratory settings may change over time due to degradation.
Metabolic Pathways
Its ability to form a radical anion suggests that it may participate in redox reactions .
Propriétés
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCEZNPAYWORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048193 | |
| Record name | 4,4'-Di-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1625-91-8 | |
| Record name | 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Di-tert-butyl-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Di-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DTBB participate in organolithium reactions?
A1: DTBB acts as an electron carrier in reactions involving lithium metal and organic substrates. [, , , ] It readily accepts an electron from lithium, forming a stable radical anion. This radical anion then transfers an electron to the organic substrate, generating the desired organolithium species.
Q2: What are the advantages of using DTBB in organolithium reactions?
A2: DTBB offers several advantages:
- Mild Reaction Conditions: Allows reactions to proceed at lower temperatures, minimizing side reactions. []
- Improved Selectivity: Facilitates selective lithiation, even in the presence of sensitive functional groups. [, ]
- Enhanced Reactivity: Generates highly reactive organolithium species that can participate in various transformations. [, ]
Q3: What is the molecular formula and weight of DTBB?
A3: The molecular formula of DTBB is C20H26, and its molecular weight is 266.43 g/mol.
Q4: Are there any characteristic spectroscopic data for DTBB?
A4: Yes, DTBB exhibits characteristic peaks in various spectroscopic techniques:
- NMR Spectroscopy: 1H and 13C NMR spectra show distinct signals for the aromatic protons and the tert-butyl groups, respectively. [, ]
- IR Spectroscopy: Characteristic peaks for C-H stretching vibrations of aromatic and aliphatic groups, as well as C-C stretching vibrations of the aromatic rings. []
Q5: Is DTBB compatible with common organic solvents?
A5: DTBB exhibits good solubility in aprotic solvents like tetrahydrofuran (THF), diethyl ether, and hexane, which are commonly used in organolithium chemistry. [, ]
Q6: How stable is DTBB under different storage conditions?
A6: DTBB is relatively stable under inert atmosphere and at low temperatures. Solutions of DTBB in THF are stable for over a week at 0°C and for more than 37 weeks at -25°C under argon. []
Q7: What types of reactions can DTBB catalyze?
A7: DTBB is a versatile catalyst in various organic reactions, including:
- Lithiation Reactions: Facilitates the generation of organolithium reagents from a variety of substrates, including alkyl halides, aryl halides, and sulfides. [, , , , , , ]
- Reduction Reactions: Promotes the reduction of carbonyl compounds, imines, and α,β-unsaturated carbonyl compounds. [, ]
- Coupling Reactions: Facilitates the homocoupling of aryl, heteroaryl, benzyl, and alkenyl Grignard reagents. []
Q8: Are there any examples of regioselective reactions using DTBB?
A8: Yes, DTBB has been successfully employed in regioselective SN2' reactions of functionalized organolithium compounds with allylic and propargylic halides. []
Q9: Have there been computational studies on DTBB-mediated reactions?
A9: Yes, computational studies, including DFT calculations, have been conducted to understand the mechanism of DTBB-catalyzed reactions, particularly in the context of gold(III) hydride complexes and indium-mediated allylations. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)




![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)

![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)

